Benzeneacetic acid, 2,6-dichloro-3,4,5-trimethoxy-
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Overview
Description
Benzeneacetic acid, 2,6-dichloro-3,4,5-trimethoxy- is an organic compound with a complex structure characterized by the presence of dichloro and trimethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzeneacetic acid, 2,6-dichloro-3,4,5-trimethoxy- typically involves multi-step organic reactions. One common method includes the chlorination of benzeneacetic acid followed by the introduction of methoxy groups through methylation reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and methylation processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity benzeneacetic acid, 2,6-dichloro-3,4,5-trimethoxy-.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms or the reduction of other functional groups.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like hydroxide ions, amines, under basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dechlorinated derivatives, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Benzeneacetic acid, 2,6-dichloro-3,4,5-trimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzeneacetic acid, 2,6-dichloro-3,4,5-trimethoxy- involves its interaction with specific molecular targets and pathways. The presence of dichloro and trimethoxy groups allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Benzeneacetic acid, 3,4,5-trimethoxy-: Lacks the dichloro groups, leading to different chemical and biological properties.
Benzeneacetic acid, 2,6-dichloro-3,4,5-trifluoro-: Contains trifluoro groups instead of trimethoxy, resulting in distinct reactivity and applications.
Uniqueness: Benzeneacetic acid, 2,6-dichloro-3,4,5-trimethoxy- is unique due to the combination of dichloro and trimethoxy groups, which confer specific chemical reactivity and potential biological activity not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H12Cl2O5 |
---|---|
Molecular Weight |
295.11 g/mol |
IUPAC Name |
2-(2,6-dichloro-3,4,5-trimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H12Cl2O5/c1-16-9-7(12)5(4-6(14)15)8(13)10(17-2)11(9)18-3/h4H2,1-3H3,(H,14,15) |
InChI Key |
OPTOMLVHBSTOIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1OC)Cl)CC(=O)O)Cl)OC |
Origin of Product |
United States |
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